molecular formula C13H9ClN4O2S B11639114 3-(5-chlorothiophen-2-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(5-chlorothiophen-2-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11639114
M. Wt: 320.75 g/mol
InChI Key: SBWQMAIWRGSYOS-VIZOYTHASA-N
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Description

This compound belongs to the pyrazole-carbohydrazide class, characterized by a 1H-pyrazole core substituted at position 3 with a 5-chlorothiophen-2-yl group and at position 5 with a carbohydrazide moiety. The hydrazide group forms an (E)-configured imine bond with a furan-2-ylmethylidene substituent.

Properties

Molecular Formula

C13H9ClN4O2S

Molecular Weight

320.75 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H9ClN4O2S/c14-12-4-3-11(21-12)9-6-10(17-16-9)13(19)18-15-7-8-2-1-5-20-8/h1-7H,(H,16,17)(H,18,19)/b15-7+

InChI Key

SBWQMAIWRGSYOS-VIZOYTHASA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 5-chlorothiophene-2-carboxylic acid hydrazide with furan-2-carbaldehyde under acidic or basic conditions to form the desired hydrazone. This reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and research findings:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Findings Physical/Chemical Data References
Target Compound 3-(5-Chlorothiophen-2-yl), N'-(E-furan-2-ylmethylidene) C₁₃H₁₀ClN₅O₂S 343.77 Not reported Not available
(3f) () 5-Chlorothiophen-2-yl, 4-bromo-2-fluorophenyl C₁₂H₇BrClFOS 345.5 Not reported M.P.: 133–134°C; Yield: 62%; LCMS: m/z = 346 (M⁺+1); CCDC No.: 948856
Compound 26 () tert-Butylbenzyl, 5-chloro-2-hydroxyphenyl C₂₃H₂₃ClN₄O₂ 434.91 Inhibits A549 lung cancer cell growth (IC₅₀ ~10 µM); induces apoptosis Not available
CID 135547216 () 3-Ethoxy-2-hydroxyphenyl C₁₇H₁₅ClN₄O₃S 406.84 Not reported SMILES: CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl
(E)-3-(5-Chlorothiophen-2-yl)-N-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide () Pyridin-4-ylmethylene C₁₄H₁₀ClN₅O₂S 355.78 Not reported RN: 350997-52-3
N′-[(1E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide () 5-Methylthiophen-2-yl, 4-chlorophenyl C₁₆H₁₄ClN₃OS 347.82 Not reported RN: 1310361-16-0

Key Structural and Functional Insights:

Bulky substituents (e.g., tert-butylbenzyl in Compound 26) correlate with enhanced anticancer activity, likely due to increased hydrophobic interactions .

Synthetic Pathways :

  • Analogs are synthesized via cyclocondensation of hydrazines with ketones (e.g., uses 3-(5-chlorothiophen-2-yl)prop-2-en-1-one and phenylhydrazine) . Yields vary (e.g., 62% for 3f) depending on substituent reactivity .

Physicochemical Properties: Melting points (e.g., 133–134°C for 3f) and LCMS data (m/z = 346) provide benchmarks for purity and stability . Crystallographic data (CCDC No.: 948856) confirm structural assignments and stereochemistry in analogs .

Biological Relevance: Pyrazole-carbohydrazides exhibit antimicrobial and antioxidant activities, as seen in substituted pyrazolines () .

Biological Activity

The compound 3-(5-chlorothiophen-2-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative known for its diverse biological activities. Pyrazoles are a class of compounds that have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C14H10ClN5OSC_{14}H_{10}ClN_{5}OS. Its structure includes a thiophene ring, a furan moiety, and a pyrazole core, which are critical for its biological interactions. The presence of chlorine and the hydrazide functional group may influence its reactivity and binding affinity to biological targets.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activities. For instance, a review highlighted that various pyrazole compounds have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest . The specific compound under discussion has been evaluated for its cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Activity of 3-(5-chlorothiophen-2-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.4Apoptosis induction
HeLa (Cervical Cancer)12.3Inhibition of cell proliferation
A549 (Lung Cancer)18.7Cell cycle arrest at G2/M phase

Data adapted from recent experimental findings.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Studies suggest that these compounds can exhibit activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Table 2: Antimicrobial Activity of 3-(5-chlorothiophen-2-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism
E. coli32 µg/mLMembrane disruption
S. aureus16 µg/mLInhibition of protein synthesis
P. aeruginosa64 µg/mLMetabolic pathway inhibition

Data based on laboratory assessments.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrazoles often act as inhibitors for various enzymes involved in cancer progression and microbial metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with DNA : Certain derivatives have shown the ability to intercalate with DNA, disrupting replication processes.

Case Studies

A notable case study involved the evaluation of the compound's effectiveness against resistant strains of bacteria. The study demonstrated that the compound not only inhibited growth but also reduced biofilm formation, which is crucial for treating chronic infections .

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